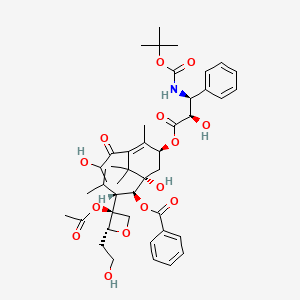

10-Oxo 7,8-Seco-docetaxel

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

10-Oxo 7,8-Seco-docetaxel is a derivative of docetaxel, a well-known chemotherapy medication used for the treatment of various cancers. This compound has shown promising results in scientific research, particularly in the field of oncology, due to its enhanced anticancer properties compared to its parent compound .

Méthodes De Préparation

The synthesis of 10-Oxo 7,8-Seco-docetaxel involves several steps, starting from docetaxel. One common method includes the use of formic acid at temperatures around 20 to 40°C for less than 2 hours to obtain intermediate compounds, which are then further reacted with di-tert-butyldicarbonate in a biphasic medium . Industrial production methods often involve the use of advanced techniques such as thin film hydration and freeze-drying to enhance the bioavailability and stability of the compound .

Analyse Des Réactions Chimiques

10-Oxo 7,8-Seco-docetaxel undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triethylsilane and other protective groups to ensure the stability of the compound during synthesis . Major products formed from these reactions include various intermediates that are crucial for the final synthesis of the compound .

Applications De Recherche Scientifique

Enhanced Anticancer Properties

The compound exhibits significantly higher in vitro anti-metastatic activity compared to its parent compound, docetaxel. This enhanced efficacy is attributed to its ability to promote microtubule assembly and inhibit their depolymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Clinical Research and Case Studies

The potential applications of 10-Oxo 7,8-Seco-docetaxel have been investigated in various clinical settings. Research indicates that this compound may overcome resistance mechanisms associated with traditional chemotherapies.

Key Findings from Research Studies

- Increased Efficacy : Studies show that this compound has superior anti-metastatic properties compared to docetaxel and other related compounds.

- Pharmacokinetics and Pharmacodynamics : Interaction studies focus on establishing safe and effective dosing regimens for clinical applications. These studies are essential for understanding how the compound behaves in the body and its therapeutic window.

Comparative Analysis with Related Compounds

The following table summarizes the comparative efficacy of this compound against related compounds:

| Compound | Enhanced Activity | Unique Features |

|---|---|---|

| This compound | Yes | Superior anti-metastatic properties |

| Docetaxel | No | Standard chemotherapy agent |

| 10-Oxo Docetaxel | Moderate | Similar structure but less effective |

| 7-Epidocetaxel | Moderate | Different structural modifications |

This table illustrates the distinct advantages of this compound over traditional treatments.

Mécanisme D'action

The mechanism of action of 10-Oxo 7,8-Seco-docetaxel involves the promotion of microtubule assembly and inhibition of their depolymerization, which stabilizes microtubules in the cell. This results in the inhibition of DNA, RNA, and protein synthesis, leading to cell cycle arrest and apoptosis . The compound primarily targets the microtubules, which are essential for cell division, thereby exerting its anticancer effects .

Comparaison Avec Des Composés Similaires

10-Oxo 7,8-Seco-docetaxel is unique compared to other similar compounds such as 10-Oxo docetaxel and 7-epidocetaxel due to its enhanced anticancer properties and reduced toxicity . While 10-Oxo docetaxel and 7-epidocetaxel also show anticancer activity, this compound has demonstrated higher efficacy in inhibiting metastasis and promoting cell cycle arrest . Other similar compounds include docetaxel crotonaldehyde analog and docetaxel tri-triethylsilane, which are used as intermediates in the synthesis of various docetaxel derivatives .

Propriétés

Formule moléculaire |

C43H53NO14 |

|---|---|

Poids moléculaire |

807.9 g/mol |

Nom IUPAC |

[(1S,2S,3R,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate |

InChI |

InChI=1S/C43H53NO14/c1-23-28(55-38(51)35(49)32(26-15-11-9-12-16-26)44-39(52)58-40(4,5)6)21-43(53)36(56-37(50)27-17-13-10-14-18-27)31(24(2)33(47)34(48)30(23)41(43,7)8)42(57-25(3)46)22-54-29(42)19-20-45/h9-18,28-29,31-32,35-36,45,47,49,53H,19-22H2,1-8H3,(H,44,52)/t28-,29+,31+,32-,35+,36-,42-,43+/m0/s1 |

Clé InChI |

JGMTYKDRJDAHSS-SSMNQHCBSA-N |

SMILES isomérique |

CC1=C2C(=O)C(=C([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)[C@@]5(CO[C@@H]5CCO)OC(=O)C)C)O |

SMILES canonique |

CC1=C2C(=O)C(=C(C(C(C(C2(C)C)(CC1OC(=O)C(C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)C5(COC5CCO)OC(=O)C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.